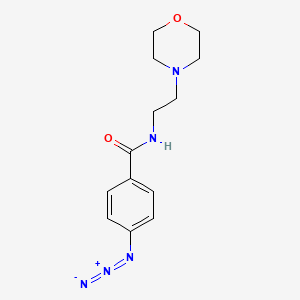
4-azido-N-(2-morpholin-4-ylethyl)benzamide
描述
4-azido-N-(2-morpholin-4-ylethyl)benzamide is a chemical compound that features an azido group attached to a benzamide structure, with a morpholine ring linked via an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-N-(2-morpholin-4-ylethyl)benzamide typically involves multiple steps. One common route starts with the preparation of the intermediate 4-amino-N-(2-morpholin-4-ylethyl)benzamide. This intermediate is then subjected to azidation using sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-azido-N-(2-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium Catalyst: Employed in reduction reactions.
Copper(I) Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
科学研究应用
4-azido-N-(2-morpholin-4-ylethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.
作用机制
The mechanism of action of 4-azido-N-(2-morpholin-4-ylethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The azido group can be converted to an amine, which can then interact with biological targets such as enzymes or receptors .
相似化合物的比较
Similar Compounds
4-amino-N-(2-morpholin-4-ylethyl)benzamide: An intermediate in the synthesis of 4-azido-N-(2-morpholin-4-ylethyl)benzamide.
N-(2-morpholin-4-ylethyl)benzamide: Lacks the azido group but shares the benzamide and morpholine structures.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable compound for applications requiring azide chemistry, such as click chemistry and the synthesis of complex molecules.
属性
IUPAC Name |
4-azido-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c14-17-16-12-3-1-11(2-4-12)13(19)15-5-6-18-7-9-20-10-8-18/h1-4H,5-10H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLOENKCRYPBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
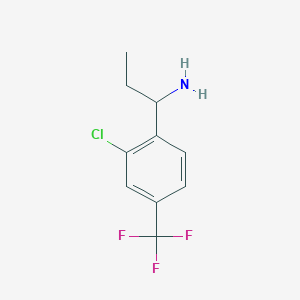
![(1S,3S,4S,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8122031.png)
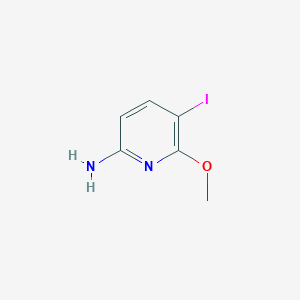
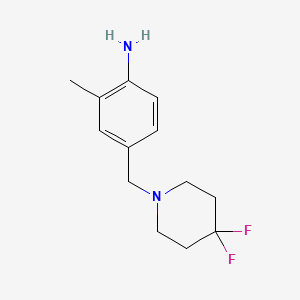
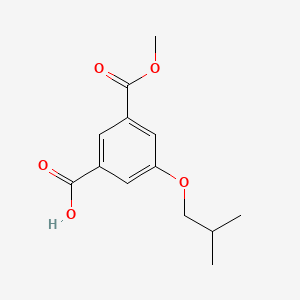
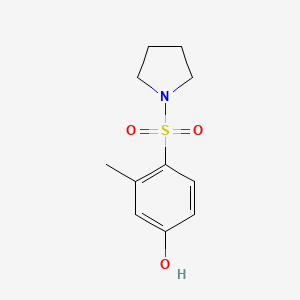
![tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B8122057.png)
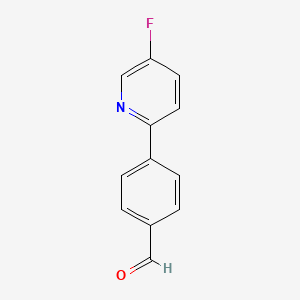
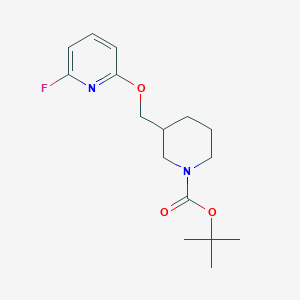
![N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B8122088.png)
![Methyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8122095.png)
![[2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester](/img/structure/B8122104.png)
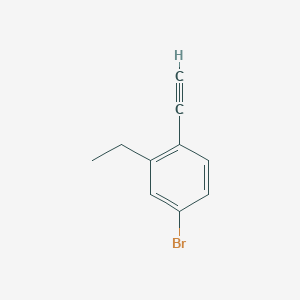
![N2-{5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-4-yl}-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B8122114.png)
